Ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound classified as a pyridazine derivative. This compound features several functional groups, including an amide group, a carboxylate ester, and a dihydropyridazine ring structure. Its molecular formula is , and it possesses a molecular weight of approximately 456.3 g/mol. The presence of the bromobenzamido group and the methylphenyl moiety contributes to its unique chemical properties and potential biological activities .
The synthesis of ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves several key steps:
The reactions are generally performed under controlled conditions to optimize yield and purity. Temperature, solvent choice, and reaction time are critical parameters that influence the outcome of each step.
The molecular structure of ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be represented using various chemical notations:
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-5-4-6-15(22)11-14)12-18(26)25(24-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,23,27)
This representation indicates the arrangement of atoms and the connectivity within the molecule.
Key data points include:
Ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can participate in various chemical reactions:
The mechanism of action for ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific biological targets:
Details regarding physical properties include:
Relevant chemical properties include:
Additional analyses may involve spectroscopic methods (e.g., NMR, IR) for structural elucidation and purity assessment .
Ethyl 4-(3-bromobenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has potential applications in various scientific fields:
The unique structure and reactivity make it a valuable compound for further research in medicinal chemistry and drug development .
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: 11042-30-1
CAS No.: